N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been shown to affect various biochemical pathways, including those involved in inflammation and cancer .
Result of Action
Benzothiazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One efficient method is the base-promoted intramolecular C–S bond coupling cyclization in dioxane . Industrial production methods often focus on optimizing reaction conditions to enhance yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Comparison with Similar Compounds
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives, such as:
2-amino-6-ethoxybenzothiazole: Known for its neuroprotective and antioxidant properties.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide: Studied for its potential antimicrobial activity.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide: Used in the development of fluorescent materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-2-23-12-6-7-13-14(9-12)24-16(17-13)18-15(20)10-4-3-5-11(8-10)19(21)22/h3-9H,2H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXQLZPZTILGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.